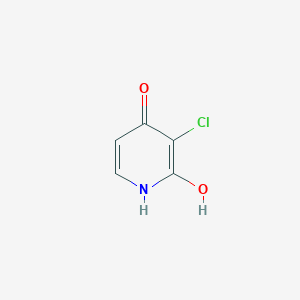

3-Chloro-4-hydroxypyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide chénodésoxycholique, également connu sous le nom d’acide 3α,7α-dihydroxy-5β-cholan-24-oïque, est un acide biliaire primaire synthétisé dans le foie à partir du cholestérol. Il joue un rôle crucial dans la digestion et l’absorption des graisses et des vitamines liposolubles dans l’intestin grêle. L’acide chénodésoxycholique est l’un des principaux acides biliaires chez l’homme et chez d’autres mammifères .

Applications De Recherche Scientifique

L’acide chénodésoxycholique a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme matière première pour la synthèse d’autres acides biliaires et dérivés.

Biologie : Étudié pour son rôle dans le métabolisme des lipides et ses effets sur les voies de signalisation cellulaire.

Médecine : Utilisé dans le traitement des calculs biliaires et de la xanthomatose cérébrotendineuse.

Industrie : Employé dans la production de produits pharmaceutiques et comme tensioactif dans diverses formulations.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide chénodésoxycholique est synthétisé dans le foie par une série de réactions enzymatiques à partir du cholestérol. Les étapes clés impliquent l’hydroxylation à des positions spécifiques sur le noyau stéroïdien .

Méthodes de production industrielle

La production industrielle de l’acide chénodésoxycholique implique souvent l’extraction de sources animales, telles que la bile bovine ou d’oie. Les acides biliaires extraits sont ensuite purifiés et convertis en acide chénodésoxycholique par des réactions chimiques . Une autre méthode implique la biotransformation de l’acide ursodeoxycholique en utilisant des enzymes modifiées .

Analyse Des Réactions Chimiques

Types de réactions

L’acide chénodésoxycholique subit diverses réactions chimiques, notamment :

Oxydation : Conversion en acide 7-céto-lithocholique.

Réduction : Réduction électrochimique en acide ursodeoxycholique.

Substitution : Formation de glycochenodésoxycholate et de taurochenodésoxycholate par conjugaison avec la glycine ou la taurine

Réactifs et conditions courantes

Oxydation : Chlorochromate de pyridinium.

Réduction : Borohydrure de sodium (NaBH4) en présence d’un catalyseur.

Substitution : Glycine ou taurine dans des conditions physiologiques

Principaux produits

Oxydation : Acide 7-céto-lithocholique.

Réduction : Acide ursodeoxycholique.

Substitution : Glycochenodésoxycholate et taurochenodésoxycholate

Mécanisme D'action

L’acide chénodésoxycholique exerce ses effets en activant le récepteur X de la farnésine (FXR), un récepteur nucléaire impliqué dans la régulation de la synthèse des acides biliaires, du métabolisme des lipides et de l’homéostasie du glucose. L’activation du FXR conduit à la transcription de gènes impliqués dans ces voies, notamment ceux codant pour le facteur de croissance des fibroblastes 19 (FGF19) et le partenaire hétérodimère petit (SHP) .

Comparaison Avec Des Composés Similaires

L’acide chénodésoxycholique est souvent comparé à d’autres acides biliaires, tels que :

Acide ursodeoxycholique : Utilisé à des fins thérapeutiques similaires, mais présente un schéma d’hydroxylation différent.

Acide cholique : Un autre acide biliaire primaire avec trois groupes hydroxyles.

Acide désoxycholique : Un acide biliaire secondaire formé par la déshydroxylation de l’acide cholique dans l’intestin

L’acide chénodésoxycholique est unique en raison de son schéma d’hydroxylation spécifique et de sa puissante activation du FXR, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

3-Chloro-4-hydroxypyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

This compound belongs to the class of pyridinone derivatives, which are known for their various pharmacological activities. The presence of the chlorine atom and hydroxyl group in its structure contributes to its unique reactivity and biological effects.

Biological Activities

- Antimicrobial Properties :

- Anticancer Activity :

- Tyrosinase Inhibition :

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For example, it has been noted to inhibit tyrosinase through competitive binding at the enzyme's active site .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that hydroxypyridinones can influence oxidative stress pathways, potentially leading to increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

In a recent study evaluating the tyrosinase inhibitory activity of various hydroxypyridinone derivatives, compound 6i (closely related to this compound) exhibited an IC50 value of 25.29 µM, indicating strong inhibitory potential. Molecular docking studies revealed that this compound forms stable interactions within the active site of tyrosinase, suggesting a promising avenue for further development as a cosmetic agent .

Propriétés

IUPAC Name |

3-chloro-4-hydroxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSWPCDJFTTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715712 |

Source

|

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103792-81-0 |

Source

|

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What does the research reveal about the reactivity of the chlorine atom in 3-chloro-2,4-dihydroxypyridine?

A1: The research demonstrates that the chlorine atom in the 3-position of 3-chloro-2,4-dihydroxypyridine is susceptible to replacement by a bromine atom when reacted with bromine. [] This highlights the influence of the neighboring hydroxyl groups on the reactivity of the chlorine substituent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.